
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with a tetrahydroquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the tetrahydroquinoline moiety through a Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base to form the final benzamide product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the coupling step, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form the corresponding quinoline derivative.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃), as catalysts.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Research has indicated that compounds featuring the tetrahydroquinoline structure may exhibit neuroprotective properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in the brain, potentially improving cognitive function and memory retention .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study focusing on similar tetrahydroquinoline derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in various contexts:
- Alpha-glucosidase Inhibition : This is particularly relevant for diabetes management, as inhibiting this enzyme can lower postprandial blood glucose levels.
- Acetylcholinesterase Inhibition : As mentioned earlier, this property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the tetrahydroquinoline core followed by amide bond formation with appropriate benzoyl derivatives.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydroquinoline moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethylbenzamide: Lacks the tetrahydroquinoline moiety, making it less complex and potentially less biologically active.
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: Similar structure but lacks the 3,5-dimethyl groups on the benzamide ring.
Uniqueness
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is unique due to the presence of both the 3,5-dimethylbenzamide and tetrahydroquinoline moieties, which can confer distinct chemical and biological properties. This combination of structural features may enhance its potential as a versatile compound in various applications .
Biologische Aktivität
3,5-Dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS Number: 946362-58-9) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic implications based on available research findings.
The molecular formula of this compound is C21H26N2O, with a molecular weight of 322.4 g/mol. The structure includes a benzamide core linked to a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H26N2O |
Molecular Weight | 322.4 g/mol |
CAS Number | 946362-58-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on key proteins involved in cellular processes such as proliferation and apoptosis.
Target Proteins
- Bromodomain-containing proteins (BCPs) : These proteins play crucial roles in transcriptional regulation and chromatin remodeling. Inhibitors targeting BCPs have shown promise in cancer therapy by disrupting the function of oncogenic transcription factors .
- E3 Ubiquitin Ligase : Compounds derived from tetrahydroquinoline structures have been explored for their ability to modulate the ubiquitin-proteasome system, which is vital for protein degradation and cellular homeostasis .
Anticancer Properties
Studies have demonstrated that tetrahydroquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this compound have shown efficacy against various cancer types by downregulating oncogenes like MYC and promoting squamous differentiation in malignancies .
Neuroprotective Effects
The tetrahydroquinoline structure is associated with neuroprotective activities. Research suggests that compounds within this class may provide therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
- In vitro Studies : A study highlighted the selective inhibitory activity of related compounds against BCPs, showcasing their ability to induce cell death in cancer cell lines while sparing normal cells .
- Animal Models : Preclinical trials using animal models have indicated that these compounds can significantly reduce tumor size and improve survival rates when administered in appropriate dosages.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-11-16(2)13-19(12-15)21(24)22-9-8-17-6-7-20-18(14-17)5-4-10-23(20)3/h6-7,11-14H,4-5,8-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFSLZJPCKIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.